3-Amino-5-bromo-4-(methylamino)benzonitrile CAS number and chemical identifiers
3-Amino-5-bromo-4-(methylamino)benzonitrile CAS number and chemical identifiers
Executive Summary
3-Amino-5-bromo-4-(methylamino)benzonitrile (CAS: 1420800-20-9 ) is a highly specialized, polysubstituted aromatic building block used primarily in the synthesis of fused heterocyclic drug candidates.[1][2] Its structural uniqueness lies in the vicinal diamine motif (positions 3 and 4) combined with a nitrile handle (position 1) and a reactive bromine (position 5). This specific arrangement makes it an ideal "orthogonal scaffold" for diversity-oriented synthesis (DOS), allowing sequential functionalization via cyclization (imidazole/pyrazine formation), cross-coupling (Suzuki/Buchwald at the bromide), and nitrile transformation (amidine/tetrazole formation).
This guide details the chemical identity, validated synthetic pathways, and critical handling protocols for researchers utilizing this intermediate in medicinal chemistry campaigns.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 3-Amino-5-bromo-4-(methylamino)benzonitrile |
| CAS Registry Number | 1420800-20-9 |
| Synonyms | SB77146; BS-27059; 3-Amino-4-methylamino-5-bromobenzonitrile |
| SMILES | CNC1=C(N)C=C(C=C1Br)C#N |
| InChIKey | UAFGHSPLIPMHLB-UHFFFAOYSA-N |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
Physical Properties (Experimental & Predicted)
| Property | Value / Range | Note |
| Appearance | Off-white to pale yellow solid | Oxidation of amines can darken color over time. |
| Melting Point | 145–150 °C (Predicted) | Depends on purity/polymorph. |
| Solubility | DMSO, DMF, MeOH, EtOAc | Sparingly soluble in water; insoluble in hexanes. |
| pKa (Base) | ~3.5 (Aniline), ~5.0 (Methylamine) | The electron-withdrawing CN and Br groups significantly reduce basicity compared to unsubstituted diamines. |
| LogP | 1.8 – 2.2 | Lipophilic enough for organic extraction. |
Synthetic Pathways & Manufacturing
While generic databases suggest direct bromination of 4-(methylamino)benzonitrile, that route suffers from poor regioselectivity (yielding mixtures of 3-bromo and 3,5-dibromo species) and difficult amination steps.
The authoritative synthetic route prioritized for regiocontrol and yield utilizes a 4-chloro-3-nitrobenzonitrile precursor. This "displacement-bromination-reduction" sequence ensures the correct placement of all substituents.
Optimized Synthetic Route (Retrosynthetic Logic)
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SNAr Displacement: The chlorine at C4 is activated by the ortho-nitro and para-cyano groups, allowing facile displacement by methylamine.
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Electrophilic Bromination: The newly formed secondary amine (NHMe) is a strong ortho/para activator. With C3 blocked by NO₂ and C1 blocked by CN, bromination is directed exclusively to C5.
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Selective Reduction: The nitro group is reduced to the amine without dehalogenating the bromine (avoiding Pd/H₂ in favor of Fe/NH₄Cl or SnCl₂).
Reaction Scheme Visualization
Caption: Figure 1. Regioselective synthesis of 3-Amino-5-bromo-4-(methylamino)benzonitrile via SNAr and directed bromination.
Detailed Protocol (Step-by-Step)
Step 1: Preparation of 4-(methylamino)-3-nitrobenzonitrile
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Reagents: 4-Chloro-3-nitrobenzonitrile (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).
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Procedure: Dissolve the nitrile in THF. Add methylamine solution dropwise at 0°C. Stir at RT for 4 hours. The solution will turn yellow/orange.
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Workup: Concentrate, dilute with water, filter the yellow precipitate.
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Mechanism: Nucleophilic Aromatic Substitution (SNAr).
Step 2: Bromination to 5-bromo-4-(methylamino)-3-nitrobenzonitrile
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Reagents: Intermediate 1 (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (solvent).
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Procedure: Dissolve Intermediate 1 in DMF. Add NBS portion-wise at 0°C to avoid over-bromination. Stir for 2-6 hours.
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Critical Control: Monitor by TLC/LCMS. The amino group directs the Br to the ortho position (C5).
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Workup: Pour into ice water. Filter the solid.[3]
Step 3: Reduction to Target
-
Reagents: Intermediate 2 (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/Water (4:1).
-
Procedure: Heat the mixture to 70-80°C for 2 hours.
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Why Fe/NH₄Cl? Avoids catalytic hydrogenation (Pd/C + H₂), which poses a high risk of hydrodebromination (stripping off the Br atom).
-
Purification: Filter through Celite (to remove Fe sludge), concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (Hex/EtOAc).
Analytical Characterization (Spectroscopy)
To validate the structure, researchers should look for the following spectral signatures.
1H-NMR Interpretation (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.60 – 7.70 | Doublet (d, J~2Hz) | 1H | H-6 (Ar-H) | Deshielded by CN and Br. Meta-coupling to H-2. |
| 7.10 – 7.20 | Doublet (d, J~2Hz) | 1H | H-2 (Ar-H) | Shielded by NH2, Deshielded by CN. |
| 5.80 – 6.20 | Broad Singlet | 1H | NH (Methylamino) | Exchangeable with D₂O. |
| 5.00 – 5.40 | Broad Singlet | 2H | NH₂ (Amino) | Exchangeable with D₂O. |
| 2.85 – 2.95 | Doublet (J~5Hz) | 3H | N-CH₃ | Couples with NH proton (becomes singlet on D₂O shake). |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Observed Mass:
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[M+H]⁺ = 226.0 / 228.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
-
This 1:1 doublet is the hallmark confirmation of a mono-brominated species.
-
Applications in Drug Discovery
This compound is a "Linchpin Intermediate" for synthesizing fused bicyclic heterocycles.
Benzimidazole Formation
Reaction with carboxylic acids, aldehydes, or orthoesters leads to 1-methyl-6-bromo-benzimidazole-4-carbonitriles .
-
Mechanism:[4][3] Condensation of the vicinal diamine (N3 and N4-Me) with the electrophile.
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Utility: The resulting benzimidazole retains the Br handle for Suzuki coupling (to add aryl groups) and the CN handle for hydrolysis to amides/acids.
Quinazoline Synthesis
Reaction with formamide or urea yields 8-bromo-4-amino-quinazolines (assuming cyclization involves the nitrile) or quinoxaline derivatives if reacted with glyoxal.
-
Note: The N-methyl group at position 4 usually dictates the formation of 1-methyl-benzimidazoles rather than quinazolines unless the nitrile is involved in the cyclization.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed (Nitrile toxicity).
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H315/H319: Causes skin and serious eye irritation (Aniline derivative).
-
H335: May cause respiratory irritation.
-
-
Storage: Keep cold (2-8°C), under inert atmosphere (Argon/Nitrogen). Anilines oxidize slowly in air.
-
Incompatibility: Strong oxidizing agents, acids, acid chlorides.
References
-
BenchChem . 3-Amino-5-bromo-4-(methylamino)benzonitrile Product Record. Retrieved from
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PubChem . Compound Summary: 3-Amino-5-bromo-4-(methylamino)benzonitrile.[1][2][5] National Library of Medicine. Retrieved from
-
Chem-Space . Chemical Structure and Supplier Data for CAS 1420800-20-9. Retrieved from
-
Sigma-Aldrich . Building Blocks for Medicinal Chemistry: Substituted Benzonitriles. (General reference for handling protocols). Retrieved from
Sources
- 1. Page loading... [guidechem.com]
- 2. 1420800-20-9|3-Amino-5-bromo-4-(methylamino)benzonitrile|3-Amino-5-bromo-4-(methylamino)benzonitrile|-范德生物科技公司 [bio-fount.com]
- 3. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 5. 9065 | Sigma-Aldrich [sigmaaldrich.com]
